molecular formula C14H22OSi B14357817 Dimethyl(oxolan-2-yl)(2-phenylethyl)silane CAS No. 91826-64-1

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane

Cat. No.: B14357817
CAS No.: 91826-64-1
M. Wt: 234.41 g/mol
InChI Key: KHFWHVJPBYEBLN-UHFFFAOYSA-N
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Description

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is an organosilicon compound with a unique structure that includes a dimethylsilyl group, an oxolane ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(oxolan-2-yl)(2-phenylethyl)silane typically involves the reaction of dimethylchlorosilane with oxolane and phenylethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silyl hydride.

    Substitution: Nucleophilic substitution reactions can replace the oxolane or phenylethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical materials.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dimethyl(oxolan-2-yl)(2-phenylethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The oxolane ring and phenylethyl group contribute to the compound’s reactivity and specificity in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(phenyl)(2-phenylethyl)silane
  • Trimethoxysilane
  • Dimethylphenylsilane

Uniqueness

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

91826-64-1

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

dimethyl-(oxolan-2-yl)-(2-phenylethyl)silane

InChI

InChI=1S/C14H22OSi/c1-16(2,14-9-6-11-15-14)12-10-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3

InChI Key

KHFWHVJPBYEBLN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)C2CCCO2

Origin of Product

United States

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